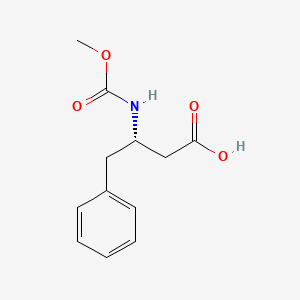

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid

Description

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid is a chiral β-amino acid derivative characterized by a methoxycarbonyl-protected amino group at the third carbon and a phenyl substituent at the fourth carbon of a butanoic acid backbone. This structure confers unique physicochemical properties, making it valuable in medicinal chemistry and peptide synthesis. The (S)-configuration at the β-carbon ensures stereoselectivity in biological interactions, while the methoxycarbonyl group enhances stability during synthetic processes .

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

(3S)-3-(methoxycarbonylamino)-4-phenylbutanoic acid |

InChI |

InChI=1S/C12H15NO4/c1-17-12(16)13-10(8-11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 |

InChI Key |

JEENYJTYMHQNFX-JTQLQIEISA-N |

Isomeric SMILES |

COC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process that includes the formation of an α-aminonitrile intermediate followed by hydrolysis to yield the desired amino acid . The reaction is typically promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts .

Industrial Production Methods

Industrial production of (S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions and minimizing waste . This method is more versatile and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, particularly in the presence of cysteine residues.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, trifluoroacetic acid is often used to cleave protecting groups such as the Boc group . The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted amino acids. These products can have different properties and applications depending on the specific modifications made.

Scientific Research Applications

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, the compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites . Additionally, it can interact with receptors and transporters in biological systems, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

- (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic Acid Key Difference: Uses a tert-butoxycarbonyl (Boc) group instead of methoxycarbonyl. Impact: The Boc group is bulkier and more hydrolytically stable under basic conditions but requires acidic deprotection (e.g., TFA). This contrasts with the methoxycarbonyl group, which is smaller and may be cleaved under milder basic conditions . Synthetic Utility: Boc-protected derivatives are preferred in solid-phase peptide synthesis due to orthogonal protection strategies, whereas methoxycarbonyl is less common but offers distinct solubility profiles .

Substituent Modifications

- (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic Acid Key Difference: Incorporates a 3-cyanophenyl group instead of phenyl. This contrasts with the unsubstituted phenyl group in the target compound, which lacks such polar interactions .

- (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic Acid Hydrochloride Key Difference: Features a trifluoromethyl (CF₃) group and lacks the methoxycarbonyl protection. Impact: The CF₃ group increases lipophilicity and metabolic stability, making it advantageous in drug design for improved bioavailability. The unprotected amino group allows direct conjugation but reduces synthetic flexibility .

Backbone and Positional Isomerism

- (S)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic Acid Key Difference: Amino group at C2 instead of C3. For example, ACE inhibitors (e.g., Lisinopril derivatives) rely on precise positioning of pharmacophores for activity .

Functional Class Variations

- 3-((Methoxycarbonyl)amino)phenyl (3-methylphenyl)carbamate Key Difference: Methoxycarbonylamino group attached to a carbamate pesticide scaffold. Impact: Demonstrates the versatility of the methoxycarbonyl group in non-pharmaceutical applications, such as agrochemicals, where stability under environmental conditions is critical .

Comparative Data Tables

Table 1. Physicochemical Properties

| Compound | Protecting Group | Substituent | logP* | Solubility (mg/mL) | Key Applications |

|---|---|---|---|---|---|

| (S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid | Methoxycarbonyl | Phenyl | 1.8 | 12.5 (H₂O) | Peptide synthesis |

| (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid | Boc | Phenyl | 2.5 | 3.2 (DCM) | Solid-phase peptides |

| (S)-3-((Boc)amino)-4-(3-cyanophenyl)butanoic acid | Boc | 3-Cyanophenyl | 2.1 | 8.9 (DMF) | Enzyme inhibitors |

| (S)-3-Amino-4-(4-CF₃-phenyl)butanoic acid HCl | None | 4-Trifluoromethyl | 3.0 | 5.6 (MeOH) | Drug candidates |

*Calculated using fragment-based methods. Data inferred from structural analogs .

Key Research Findings

- Synthetic Flexibility : Methoxycarbonyl-protected compounds enable streamlined deprotection compared to Boc analogs, though Boc remains dominant in peptide synthesis due to robustness .

- Substituent Effects : Electron-withdrawing groups (e.g., CN, CF₃) enhance target binding but may reduce solubility, necessitating formulation optimization .

- Positional Isomerism: Shifting the amino group from C3 to C2 disrupts ACE inhibitory activity in Lisinopril analogs, underscoring the importance of stereochemistry .

Biological Activity

(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid, often referred to as a derivative of 3-amino-4-phenylbutanoic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Before delving into biological activities, understanding the chemical structure and properties is essential. The compound's molecular formula is with a molecular weight of approximately 239.25 g/mol. Its structure is characterized by a phenyl group attached to a butanoic acid backbone, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.25 g/mol |

| IUPAC Name | (S)-3-((methoxycarbonyl)amino)-4-phenylbutanoic acid |

| CAS Number | 51871-62-6 |

The biological activity of (S)-3-((methoxycarbonyl)amino)-4-phenylbutanoic acid primarily involves its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and insulin signaling pathways. Inhibition of DPP-IV is particularly relevant for the treatment of type 2 diabetes, as it enhances the levels of incretin hormones, which subsequently improve insulin secretion and lower blood glucose levels.

Key Mechanisms:

- DPP-IV Inhibition : The compound binds to the active site of DPP-IV, preventing the degradation of incretin hormones.

- Modulation of Metabolic Pathways : By influencing insulin signaling, it may also affect lipid metabolism and weight management.

Antidiabetic Effects

Numerous studies have investigated the antidiabetic effects of (S)-3-((methoxycarbonyl)amino)-4-phenylbutanoic acid. Research indicates that this compound can significantly lower blood glucose levels in diabetic models by enhancing insulin secretion and improving glycemic control.

Case Study : A study published in Experimental Diabetes Research demonstrated that administration of this compound in diabetic rats resulted in a marked reduction in fasting blood glucose levels compared to control groups. The study highlighted that the mechanism was primarily through DPP-IV inhibition, leading to increased GLP-1 (glucagon-like peptide-1) levels .

Neuroprotective Effects

Emerging research suggests that (S)-3-((methoxycarbonyl)amino)-4-phenylbutanoic acid may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis.

Case Study : A publication in Neuroscience Letters reported that treatment with this compound reduced cell death in cultured neurons exposed to oxidative stress agents. The protective effect was attributed to its antioxidant properties and ability to modulate neuroinflammatory responses .

Pharmacological Applications

The potential applications of (S)-3-((methoxycarbonyl)amino)-4-phenylbutanoic acid extend beyond diabetes management. Its ability to inhibit DPP-IV positions it as a candidate for further development in treating metabolic disorders.

Summary of Applications:

- Type 2 Diabetes Management : As an effective DPP-IV inhibitor.

- Neurodegenerative Disorders : Potential use in conditions like Alzheimer’s due to its neuroprotective effects.

- Weight Management : Possible role in obesity management through metabolic modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.